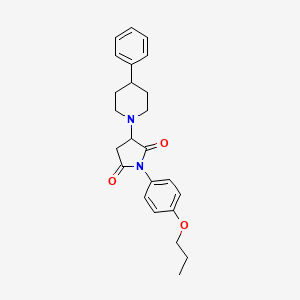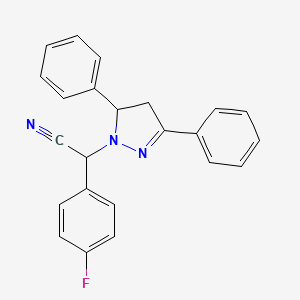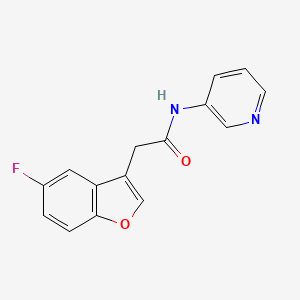
7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-BROMO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-BROMO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE typically involves the following steps:
Amination: The coupling of the brominated quinoline with 3,5-dimethoxyaniline under suitable conditions.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and amination reactions, often optimized for yield and purity. Catalysts and solvents used in these processes are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the quinoline ring or the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-BROMO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE: Lacks the bromine substituent.
N-(7-CHLORO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE: Contains a chlorine atom instead of bromine.
Uniqueness
N-(7-BROMO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H15BrN2O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C17H15BrN2O2/c1-21-13-8-12(9-14(10-13)22-2)20-16-5-6-19-17-7-11(18)3-4-15(16)17/h3-10H,1-2H3,(H,19,20) |
InChI Key |
SKYIKQCYNXNLIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(7-Methoxy-1-benzofuran-2-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052300.png)
![1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B11052303.png)

![1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11052313.png)
![Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11052317.png)
![3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11052326.png)
![Ethyl 2-({[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11052333.png)
![2-(2,5-Difluorophenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11052344.png)

![7-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11052357.png)
![N-(2,6-dichloro-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11052368.png)
![2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine](/img/structure/B11052377.png)
![2-{[4-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11052391.png)
